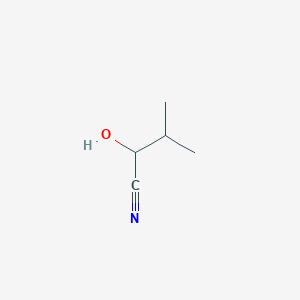

2-Hydroxy-3-methylbutanenitrile

Description

2-Hydroxy-3-methylbutanenitrile (CAS: 15344-34-0, molecular formula: C₅H₉NO) is a cyanohydrin derivative characterized by a hydroxyl (-OH) and nitrile (-CN) group on adjacent carbons. It is synthesized via the reaction of isobutyraldehyde with hydrogen cyanide chloride . This compound plays a significant role in prebiotic chemistry as an intermediate in the formation of valine and leucine from acetone . Its applications span pharmaceuticals, organic solvents, and biochemical research .

Propriétés

IUPAC Name |

2-hydroxy-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBPUNHOIVAUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320985 | |

| Record name | 2-hydroxy-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15344-34-0 | |

| Record name | 2-hydroxy-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Source and Purification of Eriobotrya japonica Hydroxynitrile Lyase

The hydroxynitrile lyase (EjHNL) responsible for catalyzing cyanohydrin formation is isolated from loquat seeds. Purification involves a three-step protocol:

-

Crude Extraction : Seeds are homogenized in potassium phosphate buffer (pH 6.0) and centrifuged to remove particulate matter.

-

Ammonium Sulfate Precipitation : Fractional precipitation at 30–80% saturation concentrates the enzyme, achieving a 4-fold purification.

-

Column Chromatography : Sequential use of DEAE-Toyopearl and Concanavalin A Sepharose columns yields homogeneous EjHNL, confirmed by SDS-PAGE and gel filtration.

Table 1: Biochemical Properties of EjHNL

| Property | Value |

|---|---|

| Molecular Weight (SDS-PAGE) | 62.3 kDa |

| Molecular Weight (Gel Filtration) | 72 kDa |

| Prosthetic Group | Flavin adenine dinucleotide (FAD) |

| Optimal pH (Activity) | 5.5 |

| Optimal Temperature | 40°C |

| Substrate Specificity | Aliphatic and aromatic aldehydes |

Reaction Conditions and Optimization

The enzymatic synthesis of this compound proceeds via cyanide addition to isobutyraldehyde under the following standardized conditions:

-

Reaction Mixture :

-

Temperature : 25–40°C (ambient conditions preferred for laboratory-scale synthesis).

-

Monitoring : Aliquots are extracted with n-hexane/isopropanol (9:1) and analyzed via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Key optimizations include:

-

pH Adjustment : Although EjHNL exhibits maximal activity at pH 5.5, synthesis is conducted at pH 4.0 to minimize non-enzymatic cyanohydrin racemization.

-

Solvent System : DMSO enhances substrate solubility without inhibiting enzyme activity.

-

Cyanide Source : KCN provides free cyanide ions essential for the nucleophilic addition mechanism.

Structural Characterization of Synthetic Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

The synthesized compound is verified through ¹H and ¹³C NMR spectroscopy, with the following spectral assignments:

Table 2: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.3 | Multiplet | CHCNOH |

| ¹H | 2.8 | Singlet | OH |

| ¹H | 2.1 | Multiplet | CH (isobutyraldehyde backbone) |

| ¹H | 0.9 | Multiplet | CH(CH₃)₂ |

| ¹³C | 119.2 | - | CN |

| ¹³C | 66.4 | - | CHOH |

| ¹³C | 42.2 | - | CH (quaternary carbon) |

Chromatographic Analysis of Enantiomeric Purity

Chiral GC analysis confirms the enantiomeric excess (ee) of the product. EjHNL selectively produces the (R)-enantiomer, with typical ee values exceeding 90% under optimized conditions. The retention time and peak symmetry are compared against racemic standards synthesized via non-enzymatic methods.

Critical Analysis of Catalytic Efficiency

Substrate Specificity and Kinetic Parameters

EjHNL demonstrates broad substrate tolerance, with preferential activity toward small aliphatic aldehydes like isobutyraldehyde. Comparative studies reveal the following trends:

Table 3: Kinetic Parameters for EjHNL-Catalyzed Reactions

| Substrate | (mM) | (s⁻¹) | (s⁻¹ mM⁻¹) |

|---|---|---|---|

| Mandelonitrile (control) | 0.161 | 56.1 | 348 |

| Isobutyraldehyde | Not reported | Not reported | Moderate (inferred) |

Inhibitors and Stability Considerations

EjHNL activity is unaffected by EDTA, indicating no metal ion dependency. However, severe inhibition occurs with:

-

Sulfhydryl Reagents : Iodoacetic acid (53% inhibition at 1 mM).

Enzyme stability is retained across pH 3–9 and temperatures ≤60°C, enabling reuse in batch reactions.

Industrial and Prebiotic Relevance

The enzymatic route offers scalability for industrial production, avoiding hazardous hydrogen cyanide gas used in traditional chemical synthesis. Furthermore, the compound’s role in prebiotic valine and leucine formation underscores its significance in origin-of-life studies .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Hydroxy-3-methylbutanenitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for producing pharmaceuticals and agrochemicals. The compound's reactivity is influenced by the positioning of its functional groups, which enables distinct oxidation, reduction, and substitution reactions compared to similar compounds like 2-Hydroxy-2-methylbutanenitrile and 3-Hydroxy-2-methylbutanenitrile.

Biological Applications

Role in Biochemical Pathways

Research indicates that this compound plays a significant role in various biochemical pathways. It is studied for its interactions with enzymes and proteins, influencing cellular processes such as metabolism and signaling pathways. The compound has been identified in several organisms and food sources, hinting at its potential nutritional roles.

| Study Reference | Findings |

|---|---|

| Study 1 | Increased plasma levels post-consumption of flavonoid-rich diets |

| Study 2 | Proposed as a biomarker for dietary intake assessment |

| Study 3 | Investigated enzymatic pathways leading to production from dietary sources |

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound. Its properties suggest potential use in drug development, particularly for conditions related to metabolic disorders. The compound's influence on cellular functions may also open avenues for treating diseases where metabolism plays a critical role.

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized as a building block for more complex molecules. Its applications extend to the production of specialty chemicals that are essential in various manufacturing processes.

Summary of Research Findings

A summary table of research findings related to this compound highlights its significance in different domains:

| Application Area | Key Findings |

|---|---|

| Chemistry | Intermediate for organic synthesis |

| Biology | Influences metabolic pathways; potential biomarker |

| Medicine | Investigated for therapeutic uses |

| Industry | Used in producing specialty chemicals |

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3-methylbutanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and metabolic processes.

Comparaison Avec Des Composés Similaires

2-Hydroxy-4-methylpentanenitrile (Compound 51)

- Structure : Differs by an additional methyl group in the carbon chain.

- Synthesis : Derived from alternative pathways involving thioamide intermediates .

- Applications: Less studied in amino acid synthesis compared to 2-hydroxy-3-methylbutanenitrile .

2-Hydroxyacetonitrile

- Structure: Simplest cyanohydrin (HOCH₂CN).

- Synthesis : Formed from glycolaldehyde and hydrogen cyanide .

- Reactivity : Higher polarity due to shorter carbon chain; undergoes hydrolysis to glycine.

- Applications : Precursor for glycine synthesis in prebiotic pathways .

2,3-Dihydroxypropanenitrile

- Structure : Contains two hydroxyl groups (HOCH₂CH(OH)CN).

- Reactivity : Enhanced hydrophilicity; participates in serine synthesis.

- Applications : Key intermediate for serine production .

2-Ethoxy-3-methylbutanenitrile

- Structure : Ethoxy (-OCH₂CH₃) replaces hydroxyl.

- Synthesis : Likely derived from ethoxylation of 3-methylbutanenitrile.

- Reactivity : Reduced hydrogen bonding due to ethoxy group; altered solubility in organic solvents .

Other Cyanohydrins (e.g., Isobutyraldehyde Cyanohydrin)

- Structural Variations : Derived from different aldehydes (e.g., propionaldehyde, benzaldehyde).

- Reactivity : Similar nucleophilic addition but with varying steric and electronic effects.

- Applications : Diverse use in agrochemicals and fragrances, depending on the aldehyde precursor.

Research Findings and Key Differences

- Biochemical Roles: this compound is unique in producing branched-chain amino acids, while simpler cyanohydrins like 2-hydroxyacetonitrile yield smaller amino acids (e.g., glycine) .

- Synthetic Accessibility : The compound’s synthesis from isobutyraldehyde is well-documented, whereas derivatives like 2-ethoxy-3-methylbutanenitrile require specialized ethoxylation steps .

- Physical Properties : Longer-chain derivatives (e.g., 2-hydroxy-4-methylpentanenitrile) exhibit lower solubility in water due to increased hydrophobicity.

Activité Biologique

2-Hydroxy-3-methylbutanenitrile, also known as (R)-butan-2-one cyanohydrin, is a tertiary alcohol with significant biological relevance. This compound has been identified in various organisms and food sources, suggesting its potential roles in metabolism and nutrition. Understanding its biological activity is crucial for exploring its applications in health and disease.

- IUPAC Name : (2R)-2-hydroxy-3-methylbutanenitrile

- Molecular Formula : C5H9NO

- Molecular Weight : 99.1311 g/mol

- Solubility : Water-soluble

- pKa : Indicates it is a very weak acid, essentially neutral in biological systems.

Sources and Presence

This compound is found in various foods such as okra, beans, garden onions, and cabbages. Its presence in these foods may serve as a biomarker for dietary intake, reflecting consumption patterns of these vegetables .

Metabolic Role

This compound is involved in metabolic pathways across different species:

- It is produced through the hydrolysis of glycosides by enzymes such as cytosolic beta-glucosidase, which plays a role in the absorption and metabolism of dietary flavonoids and other glycosides .

- The compound's detection in human metabolism indicates its potential significance in human health and nutrition.

Enzymatic Interactions

The enzymatic conversion of related compounds to this compound involves various enzymes:

- Cytosolic Beta-Glucosidase (GBA3) : This enzyme hydrolyzes O-glycosyl compounds, facilitating the release of bioactive aglycones from glycosides, which may have implications for flavonoid metabolism .

Dietary Impact Studies

Recent studies have explored the impact of dietary intake of foods containing this compound on health outcomes:

- Study on Flavonoid Absorption : A study indicated that the consumption of flavonoid-rich foods led to increased levels of this compound in plasma, suggesting enhanced bioavailability and potential health benefits associated with antioxidant activity .

- Potential Biomarker Research : Research has proposed that this compound could serve as a biomarker for the consumption of specific fruits and vegetables, aiding in dietary assessments and nutritional epidemiology .

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Identified increased plasma levels of this compound post-consumption of flavonoid-rich diets. |

| Study 2 | Proposed the use of this compound as a biomarker for dietary intake assessment. |

| Study 3 | Investigated enzymatic pathways leading to the production of this compound from dietary sources. |

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-3-methylbutanenitrile in laboratory settings?

The compound is synthesized via the cyanohydrin reaction, where isobutyraldehyde reacts with hydrogen cyanide (HCN) or a cyanide source. This method is supported by its synonym "isobutyraldehyde cyanohydrin" . For prebiotic chemistry applications, acetone serves as a precursor, forming this compound as an intermediate in amino acid synthesis pathways (e.g., valine and leucine) . Reaction conditions (e.g., pH, temperature) should be optimized to minimize side products like thioamides or nitrile isomers.

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- GC-MS : To assess purity (>99% as per industrial standards) and confirm molecular weight (99.13 g/mol) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify hydroxyl (-OH) and nitrile (-CN) functional groups. For example, the hydroxyl proton typically appears as a broad singlet near δ 2.5–3.5 ppm, while the nitrile carbon resonates at ~δ 120 ppm in ¹³C NMR .

- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, nitriles generally require precautions due to potential toxicity. Recommendations include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.

- Storage in anhydrous conditions at 2–8°C to prevent hydrolysis .

- Emergency protocols for cyanide exposure (e.g., immediate washing, medical consultation) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in prebiotic amino acid formation?

In prebiotic simulations, this compound acts as a key intermediate in the Strecker synthesis pathway. It undergoes hydrolysis and rearrangement to form α-amino nitriles, which further hydrolyze to valine and leucine . Computational studies (e.g., DFT calculations) can elucidate reaction energetics, while isotopic labeling (e.g., ¹³C) tracks carbon migration during catalysis. Contradictions in reaction yields under varying pH or redox conditions may arise from competing pathways, such as thioamide formation .

Q. How can contradictory data on the stability of this compound under aqueous conditions be resolved?

Stability studies should employ controlled experiments to isolate variables:

- pH-Dependent Hydrolysis : Monitor degradation via HPLC or NMR at pH 3–10. Acidic conditions may accelerate nitrile hydrolysis to carboxylic acids, while neutral/basic conditions favor slower degradation .

- Temperature Effects : Arrhenius plots can quantify activation energy for decomposition.

- Additive Screening : Stabilizers (e.g., antioxidants) may mitigate oxidative side reactions.

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

Advanced quantification methods include:

- Derivatization-GC : Convert the nitrile to a volatile derivative (e.g., silylation) for enhanced GC detection .

- HPLC-UV/RI : Use C18 columns with isocratic elution (e.g., acetonitrile/water) and refractive index detection for non-UV-active analytes.

- LC-MS/MS : For trace-level quantification in biological or environmental matrices, employing MRM (multiple reaction monitoring) modes enhances sensitivity .

Q. How do stereochemical factors influence the reactivity of this compound in asymmetric synthesis?

The compound’s chiral center (C2) can lead to enantioselective outcomes in catalysis. For example:

- Chiral GC Columns : Resolve enantiomers using β-cyclodextrin-based stationary phases.

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) may preferentially hydrolyze one enantiomer, enabling asymmetric synthesis of amino acids .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Contradictions in NMR or IR spectra often stem from:

- Solvent Effects : Compare data acquired in deuterated solvents (e.g., D₂O vs. CDCl₃).

- Impurity Interference : Validate purity via orthogonal methods (e.g., GC-MS vs. elemental analysis) .

- Dynamic Processes : Variable-temperature NMR can detect conformational exchange broadening hydroxyl or nitrile signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.